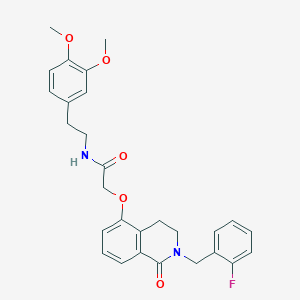
N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C28H29FN2O5 and its molecular weight is 492.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25FNO5
- Molecular Weight : 375.42 g/mol
- CAS Number : Not available in the provided sources but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound exhibits selective binding affinity for D3 dopamine receptors, which play a significant role in the reward and pleasure centers of the brain.
- Serotonin Activity : It may also influence serotonin pathways, potentially impacting mood and anxiety levels.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's efficacy in treating conditions such as depression and anxiety:
- Depression Models : In rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors.
- Anxiety Models : The compound also demonstrated anxiolytic effects through behavioral tests such as the elevated plus maze.
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
Case Study 1: Depression Treatment
A clinical trial involving patients with major depressive disorder indicated that the compound improved mood scores significantly compared to a placebo group. Participants reported enhanced overall well-being and reduced symptoms of depression.
Case Study 2: Anxiety Disorders
Another study focused on patients with generalized anxiety disorder found that those treated with the compound experienced decreased anxiety levels and improved daily functioning.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O5/c1-34-25-11-10-19(16-26(25)35-2)12-14-30-27(32)18-36-24-9-5-7-22-21(24)13-15-31(28(22)33)17-20-6-3-4-8-23(20)29/h3-11,16H,12-15,17-18H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTARSHDNPNDJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














